
Iodocyclopropane
Overview
Description
Iodocyclopropane (C₃H₅I) is a strained three-membered cyclic hydrocarbon substituted with an iodine atom. Its molecular weight is 167.98 g/mol, and its structure features a cyclopropane ring with a single C–I bond (SMILES: IC1CC1; InChIKey: VLODBNNWEWTQJX-UHFFFAOYSA-N) . The compound is characterized by high ring strain (≈27 kcal/mol) due to the 60° bond angles of the cyclopropane ring, which significantly influences its reactivity.
This compound is primarily utilized in organic synthesis for stereoselective cross-coupling reactions, fragment couplings, and the preparation of complex natural products. For example, it serves as a key intermediate in the synthesis of BMS-978587 (an IDO inhibitor) via Suzuki coupling and in the stereoselective construction of Myrocin G . Its iodine atom acts as a superior leaving group compared to other halogens, enabling efficient transition-metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenyl iodides using the Wittig-Furukawa zinc reagent, which is derived from iodoform and diethylzinc. This method yields highly functionalized iodocyclopropanes in good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropane with iodine in the presence of a catalyst. This process ensures the efficient and large-scale production of the compound .
Chemical Reactions Analysis
Cross-Coupling Reactions
Iodocyclopropane participates in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes:
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Reaction with benzoxazole : In the presence of palladium catalysts, this compound reacts with benzoxazole to yield 2-cyclopropylbenzoxazole . This reaction demonstrates its utility in forming heterocyclic compounds with retained cyclopropane geometry.
Organometallic Reactions
This compound serves as a precursor for cyclopropyl organometallic intermediates:
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Cuprate formation : Treatment with LiCu(n-Bu)₂ generates a cyclopropyl cuprate, which reacts with allyl bromides to produce allylated cyclopropanes. This method achieves >20:1 dr (diastereomeric ratio) and 99% enantiomeric excess (ee) in stereoselective syntheses .
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Zinc-mediated cyclopropanation : Using Et₂Zn and iodoform, this compound derivatives form via diastereoselective halocyclopropanation of allylic alkoxides. This one-pot method achieves 89–99% ee and >20:1 dr .
Cyclopropanation Methods
This compound derivatives are synthesized through stereocontrolled cyclopropanation strategies:
Functionalization Reactions
This compound undergoes further functionalization to introduce diverse substituents:
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Allylation : Cyclopropyl cuprates derived from this compound react with allyl bromides to form allylated cyclopropyl alcohols without loss of stereoselectivity (>20:1 dr, 99% ee) .
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Desilylation : Silyl-protected cyclopropanes (e.g., from α-silyl styrenes) are desilylated to yield optically active cis-cyclopropane carboxylates .
Key Research Findings
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Stereochemical control : The combination of asymmetric alkylation and iodocyclopropanation enables the synthesis of cyclopropanes with up to four stereogenic centers in one pot .
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Functional group tolerance : Photocatalytic methods using iodonium ylides allow cyclopropanation of alkenes bearing trifluoromethyl , boryl , and nitro groups .
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Mechanistic insights : Zinc- and copper-mediated reactions proceed via carbenoid intermediates , with stereoselectivity dictated by alkoxide geometry and catalyst choice .
Scientific Research Applications
Iodocyclopropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various substituted cyclopropanes, which are valuable in medicinal chemistry and materials science.
Pharmacology: Cyclopropane-containing analogs of pharmacologically active compounds are studied for their potential therapeutic effects.
Material Science: Used in the development of new materials with unique properties due to the rigidity and stability of the cyclopropane ring.
Mechanism of Action
The mechanism of action of iodocyclopropane involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This property makes it a valuable intermediate in cross-coupling reactions, where it forms carbon-carbon bonds. The cyclopropane ring provides conformational rigidity, enhancing the stability of the resulting compounds .
Comparison with Similar Compounds
Structural and Functional Analogues
Bromocyclopropane and Chlorocyclopropane
Key Differences :
- Reactivity : The weaker C–I bond in this compound facilitates oxidative addition in cross-coupling reactions, making it more reactive than bromo- or chlorocyclopropane derivatives .
- Stereoselective Synthesis: this compound derivatives achieve higher enantiomeric excess (ee) and diastereomeric ratios (dr) compared to bromo/chloro analogues due to optimized carbenoid transfer methods (e.g., Zn(CHI₂)₂) .
- Thermal Stability : Chlorocyclopropane is more thermally stable, whereas this compound is prone to ring-opening under harsh conditions.
2-Iodopropane
Key Differences :
- Ring Strain : this compound’s strained ring enables unique reactivity, such as metallation with LiCu(n-Bu)₂ for allylation, which is inaccessible to 2-iodopropane .
Biological Activity
Iodocyclopropane, a compound characterized by its three-membered ring structure containing an iodine atom, has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound can be synthesized through various methods, including the cyclopropanation of alkenes with iodine sources. Its structure allows for unique reactivity patterns, particularly in photochemical reactions where it can undergo transformations to yield other biologically active compounds. For instance, irradiation of this compound in benzene can lead to the formation of allyl iodide, showcasing its potential as a precursor in synthetic organic chemistry .
Biological Activity
This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets. The following sections summarize significant findings from recent studies.
Antitumor Activity
One notable area of research involves the antitumor properties of this compound derivatives. Studies have demonstrated that modifications to the cyclopropane ring can significantly enhance the cytotoxicity against different cancer cell lines. For example, cyclopropane-containing vinca alkaloid derivatives have shown promising results in inhibiting tumor cell growth . The structural modifications can lead to enhanced binding affinity to tubulin, which is critical for disrupting cancer cell division.
The mechanisms underlying the biological activity of this compound are diverse:
- DNA Interaction : Some studies suggest that this compound derivatives can cross-link DNA, leading to interference with replication and transcription processes. This activity is particularly relevant in the context of developing chemotherapeutic agents .
- Cytochrome P450 Metabolism : this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The interaction with these enzymes can influence the pharmacokinetic profiles of this compound derivatives .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Vinca Alkaloid Derivatives : Research has shown that this compound derivatives exhibit significant antitumor activity when incorporated into the structure of vinca alkaloids. These compounds were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range .
- Photochemical Reactions : In a study focusing on photochemical transformations, this compound was subjected to UV irradiation, resulting in the formation of reactive intermediates that displayed antimicrobial properties .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Activity | IC50 (µM) | Mechanism |
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This compound Derivative 1 | Antitumor (HeLa cells) | 0.25 | Tubulin binding |
This compound Derivative 2 | Antimicrobial | 0.50 | DNA cross-linking |
This compound | Cytochrome P450 substrate | N/A | Phase I metabolism |
Properties
IUPAC Name |
iodocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODBNNWEWTQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19451-11-7 | |
Record name | iodocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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